molecular formula C14H15NO5 B12862742 6-((tert-Butoxycarbonyl)amino)benzofuran-3-carboxylic acid

6-((tert-Butoxycarbonyl)amino)benzofuran-3-carboxylic acid

Cat. No.: B12862742
M. Wt: 277.27 g/mol
InChI Key: IKGIUAWUPNIMLY-UHFFFAOYSA-N
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Description

6-((tert-Butoxycarbonyl)amino)benzofuran-3-carboxylic acid is a synthetic organic compound that features a benzofuran core substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural complexity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((tert-Butoxycarbonyl)amino)benzofuran-3-carboxylic acid typically involves multiple steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amino group, which can then react with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 6-((tert-Butoxycarbonyl)amino)benzofuran-3-carboxylic acid serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds.

Biology

The compound’s structure suggests potential biological activities, including antimicrobial and anticancer properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. The Boc-protected amino group can be modified to enhance bioavailability and target specificity.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 6-((tert-Butoxycarbonyl)amino)benzofuran-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc group provides stability during synthesis and can be removed to reveal the active amino group, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Aminobenzofuran-3-carboxylic acid: Lacks the Boc protection, making it more reactive but less stable during synthesis.

    6-((tert-Butoxycarbonyl)amino)benzofuran-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, affecting its reactivity and biological activity.

Uniqueness

6-((tert-Butoxycarbonyl)amino)benzofuran-3-carboxylic acid is unique due to the specific positioning of its functional groups, which allows for selective reactions and modifications. The Boc protection provides stability during synthetic procedures, making it a valuable intermediate in complex organic syntheses.

Properties

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C14H15NO5/c1-14(2,3)20-13(18)15-8-4-5-9-10(12(16)17)7-19-11(9)6-8/h4-7H,1-3H3,(H,15,18)(H,16,17)

InChI Key

IKGIUAWUPNIMLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=CO2)C(=O)O

Origin of Product

United States

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